5-(2-Methylphenyl)-2-methylphenol
Description
5-(2-Methylphenyl)-2-methylphenol is a phenolic compound featuring two methyl substituents: one at the 2-position of the phenol ring and a 2-methylphenyl group attached at the 5-position.
Properties
IUPAC Name |
2-methyl-5-(2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-5-3-4-6-13(10)12-8-7-11(2)14(15)9-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPQNWWKJGWQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683668 | |
| Record name | 2',4-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-38-9 | |
| Record name | 2',4-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic compounds.
Substitution: Halogenated, nitrated, or sulfonated phenolic derivatives.
Scientific Research Applications
Chemistry: 5-(2-Methylphenyl)-2-methylphenol is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.
Biology: In biological research, this compound may be used to study the effects of phenolic compounds on biological systems. It can serve as a model compound to investigate the interactions of phenols with enzymes and other biomolecules.
Medicine: The compound’s potential medicinal properties are of interest. It may be explored for its antioxidant, antimicrobial, or anti-inflammatory activities, contributing to the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used as an additive in the production of polymers, resins, and coatings. Its phenolic structure imparts desirable properties such as thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the compound’s phenolic structure allows it to participate in redox reactions, potentially modulating oxidative stress in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(2-Methylphenyl)-2-methylphenol with key analogs, focusing on molecular structure, physical properties, and synthesis methodologies.
Structural Analogues and Substituent Effects
5-Methyl-2-isopropylphenol (Thymol) Structure: A phenol with a methyl group at position 2 and an isopropyl group at position 5. Key Differences: The isopropyl group in thymol introduces greater steric bulk and hydrophobicity compared to the 2-methylphenyl group in the target compound. This affects volatility and antimicrobial activity .
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol Structure: Features an amino-hydroxyethyl chain at position 5 and a methyl group at position 2.
2-Methyl-5-(6-methylhept-5-en-2-yl)phenol Structure: Contains a terpene-derived alkenyl chain at position 4. Key Differences: The long hydrophobic chain increases lipophilicity, favoring applications in fragrances or lipid-soluble antioxidants .
Physical and Chemical Properties
The table below summarizes key properties of structurally related compounds:
*Calculated based on molecular formula.
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